3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
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Overview
Description
Benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound that features a benzo[b]thiophene core, a triazole ring, and an azetidine moiety
Mechanism of Action
Target of action
Thiophene and triazole derivatives have been reported to interact with a wide range of biological targets. For instance, some thiophene derivatives have been found to have affinity towards 5-HT1A receptors . .
Mode of action
The mode of action of a compound is determined by its interaction with its biological targets. In the case of thiophene derivatives that interact with 5-HT1A receptors, they likely bind to these receptors and modulate their activity
Biochemical pathways
The biochemical pathways affected by a compound depend on its targets and mode of action. Thiophene and triazole derivatives have been reported to affect a variety of pathways due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]thiophene core, followed by the introduction of the triazole ring and the azetidine moiety. Common reagents used in these reactions include sulfur-containing compounds, azides, and alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzo[b]thiophene ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-diaryl urea derivatives: These compounds share the benzo[b]thiophene core and are studied for their anticancer properties.
Triazole-containing compounds: Similar compounds with triazole rings are investigated for their antimicrobial and antifungal activities.
Uniqueness
Benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c1-18-9-16-17-15(18)24(21,22)11-7-19(8-11)14(20)13-6-10-4-2-3-5-12(10)23-13/h2-6,9,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKNDPBKISVFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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